methanesulfinate chemical properties and structure
methanesulfinate chemical properties and structure
An In-depth Technical Guide to Methanesulfinate: Chemical Properties, Structure, and Experimental Protocols
Abstract
Methanesulfinate, specifically its common salt form sodium methanesulfinate, is an organosulfur compound of significant interest in synthetic organic chemistry. As the conjugate base of methanesulfinic acid, it serves as a versatile nucleophile and a mild reducing agent. Its utility spans from the synthesis of complex molecules, including pharmaceuticals, to applications in materials science. This document provides a comprehensive overview of the chemical and physical properties of sodium methanesulfinate, its structure, stability, and reactivity. Furthermore, it details key experimental protocols for its synthesis and analysis, providing researchers and drug development professionals with a practical guide to its application.
Chemical Structure and Properties
The methanesulfinate anion (CH₃SO₂⁻) is the simplest alkylsulfinate. It consists of a central sulfur atom double-bonded to one oxygen atom, single-bonded to another oxygen atom bearing a negative charge, and single-bonded to a methyl group. The negative charge is delocalized between the two oxygen atoms through resonance. It is typically handled as its sodium salt, sodium methanesulfinate (CH₃SO₂Na).
Structural Identifiers
| Identifier | Sodium Methanesulfinate (CAS: 20277-69-4) | Methanesulfinate Anion |
| IUPAC Name | sodium methanesulfinate[1] | methanesulfinate[2] |
| SMILES | C-S(=O)O.[Na+][3] | C-S(=O)[O-][2] |
| InChI | InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3);/q;+1/p-1[1][4] | InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)/p-1[2] |
| InChIKey | LYPGDCWPTHTUDO-UHFFFAOYSA-M[1][4] | XNEFVTBPCXGIRX-UHFFFAOYSA-M[2] |
Physical and Chemical Properties
The following table summarizes the key quantitative properties of sodium methanesulfinate.
| Property | Value | Source(s) |
| Molecular Formula | CH₃NaO₂S | [1][4][5] |
| Molecular Weight | 102.09 g/mol | [1][4][5] |
| Appearance | White to light beige crystalline powder | [6][7] |
| Melting Point | 222-226 °C (decomposes) | [4][6] |
| Solubility | Soluble in water; slightly soluble in methanol. | [3][6][8] |
| Stability | Stable under normal conditions; hygroscopic and air-sensitive. | [3][6][7][8] |
| Purity (Technical Grade) | Typically ≥85% or ≥90% | [4][9] |
Reactivity and Applications
Sodium methanesulfinate is a valuable reagent in organic synthesis, primarily acting as a nucleophile through its sulfur atom. Its reactivity makes it a key building block for the construction of sulfonyl-containing compounds.
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Preparation of Sulfones: It is widely used in the preparation of alkyl methyl sulfones through S-alkylation reactions with alkyl halides.[6][10]
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Cross-Coupling Reactions: It can participate in cross-coupling reactions with aryl boronic acids to form aryl sulfones, a common motif in medicinal chemistry.[6]
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Conjugate Addition: As a soft nucleophile, it undergoes conjugate addition to α,β-unsaturated systems, such as vinyl heterocycles.[6]
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Reducing Agent: It is known for its properties as a mild reducing agent in various organic transformations.[3]
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Pharmaceutical Synthesis: It is employed in the synthesis of various active pharmaceutical ingredients, including cyclooxygenase-2 (COX-2) inhibitors.[6][8]
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of sodium methanesulfinate, compiled from established literature.
Synthesis of Sodium Methanesulfinate
This protocol describes the synthesis of sodium methanesulfinate from methanesulfonyl chloride and sodium metabisulfite.[11]
Materials:
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Sodium metabisulfite (Na₂S₂O₅)
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Methanesulfonyl chloride (CH₃SO₂Cl)
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Sodium hydroxide (NaOH) solution
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Anhydrous ethanol
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Deionized water
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Four-necked flask, thermometer, stirrer, reflux condenser, nitrogen inlet
Procedure:
-
Prepare a 35% (w/w) solution of sodium metabisulfite in water. Add 326 g of this solution to a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and nitrogen inlet.
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Under a nitrogen atmosphere, begin stirring and heat the solution to 60-65 °C.
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Slowly add 90.6 g of methanesulfonyl chloride to the flask. Maintain the temperature to ensure a slight reflux of the reaction mixture.
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Throughout the addition, monitor the pH of the reaction. Maintain the pH within the range of 8-9 by adding sodium hydroxide solution as needed.
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The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.
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Filter the resulting solution to obtain a clear, colorless sulfonation liquid.
-
Concentrate the liquid under reduced pressure until white crystals begin to appear.
-
Stop heating and allow the mixture to cool. Add an appropriate amount of anhydrous ethanol to precipitate sodium chloride.
-
Filter the mixture to remove the sodium chloride.
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Heat the filtrate to evaporate the solvent, yielding the crude solid product.
-
Purify the crude product by recrystallization and drying to obtain the final sodium methanesulfinate.
Analysis by HPLC-UV with Derivatization
Methanesulfinates and related alkylsulfonates lack a strong UV chromophore, making direct detection by HPLC-UV challenging. A common analytical approach involves a derivatization step to introduce a UV-active moiety.[12][13][14] This protocol outlines a general workflow for this type of analysis.
Principle: The analyte (e.g., a methanesulfonate impurity) is reacted with a derivatizing agent that contains a chromophore. The resulting derivative can then be easily detected and quantified by reversed-phase HPLC with a UV detector. Sodium dibenzyldithiocarbamate is one such reagent used for this purpose.[13][14]
Materials:
-
Sample containing the analyte
-
Derivatizing agent (e.g., sodium dibenzyldithiocarbamate)
-
pH buffer or regulator (e.g., NaOH solution)
-
HPLC-grade solvents (e.g., acetonitrile, water)
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Reversed-phase HPLC column (e.g., C18)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent.
-
Derivatization Reaction:
-
To the sample solution, add the derivatizing agent and a pH regulator. The pH is critical to control the reaction and minimize interference from the sample matrix.[13][14]
-
Incubate the mixture under optimized conditions (e.g., specific temperature and time) to ensure the reaction goes to completion.
-
-
Sample Injection: After the reaction is complete, inject a known volume of the solution into the HPLC system.
-
Chromatographic Separation:
-
Perform separation on a reversed-phase column using an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water).
-
The mobile phase composition and flow rate should be optimized to achieve good resolution between the derivatized analyte and other components.
-
-
Detection and Quantification:
-
Monitor the column eluent with a UV detector at a wavelength where the derivatized product has maximum absorbance.
-
Quantify the analyte by comparing its peak area to a calibration curve prepared from standards that have undergone the same derivatization procedure.
-
References
- 1. Sodium methanesulfinate | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methanesulfinate | CH3O2S- | CID 3870744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 20277-69-4: Sodium methanesulfinate | CymitQuimica [cymitquimica.com]
- 4. Sodium methanesulfinate Methanesulfinic acid sodium salt [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Sodium methanesulfinate | 20277-69-4 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Sodium methanesulfinate CAS#: 20277-69-4 [m.chemicalbook.com]
- 9. getchem.com [getchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents [patents.google.com]
- 13. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
